n-[1-(Propan-2-yl)cyclopropyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-[1-(Propan-2-yl)cyclopropyl]prop-2-enamide: is a chemical compound characterized by its unique cyclopropyl and prop-2-enamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[1-(Propan-2-yl)cyclopropyl]prop-2-enamide typically involves the reaction of cyclopropylamine with prop-2-enoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
- The reaction is conducted in the presence of a base, such as triethylamine , to neutralize the hydrochloric acid formed.
- The reaction mixture is stirred at a low temperature to ensure complete reaction and to prevent decomposition of the product.
Cyclopropylamine: is reacted with .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but is optimized for large-scale synthesis. This includes:
Continuous flow reactors: to maintain consistent reaction conditions.
Automated monitoring systems: to control temperature, pressure, and reactant concentrations.
Purification processes: such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: n-[1-(Propan-2-yl)cyclopropyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as or in a polar solvent.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
n-[1-(Propan-2-yl)cyclopropyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which n-[1-(Propan-2-yl)cyclopropyl]prop-2-enamide exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation or pain perception, leading to its potential therapeutic effects.
Comparison with Similar Compounds
- n-[1-(3-Cyanophenyl)cyclopropyl]prop-2-enamide
- n-[1-(Phenylsulfonamido)cyclopropyl]prop-2-enamide
Comparison:
- Structural Differences: While similar in having a cyclopropyl group, the substituents on the cyclopropyl ring or the amide group can vary, leading to differences in chemical reactivity and biological activity.
- Uniqueness: n-[1-(Propan-2-yl)cyclopropyl]prop-2-enamide is unique due to its specific isopropyl substitution, which can influence its steric and electronic properties, making it distinct in its reactivity and potential applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(1-propan-2-ylcyclopropyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-4-8(11)10-9(5-6-9)7(2)3/h4,7H,1,5-6H2,2-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDACPAZXEIKADG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CC1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.